tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 1187932-64-4) is a brominated tetrahydroquinoline derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol. The compound is synthesized via microwave-assisted reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate, achieving a 99% yield under optimized conditions . Key spectral data include:
- ¹H NMR (500 MHz, CDCl₃): δ 7.25 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 4.52 (s, 2H), 3.61 (t, J = 5.7 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H) .
- Storage: Sealed in dry conditions at 2–8°C .
The bromine substituent at the 7-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization for drug discovery .
Propriétés
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJRQDHTJFLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718432 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-64-4 | |
| Record name | tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Oxime Formation
6-Bromoindanone reacts with hydroxylamine hydrochloride in a methanol/water mixture under reflux for 3 hours. This step converts the ketone group to an oxime, facilitating subsequent ring expansion. The reaction is driven by the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.
Reagents :
Step 2: Mesylation
The oxime intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane at −15°C. Triethylamine (2.0 equiv) acts as a base to scavenge HCl, preventing side reactions. This step generates a mesyl oxime, which is critical for the Beckmann rearrangement in the next stage.
Reagents :
Step 3: Reduction
Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the mesyl oxime to the corresponding amine at 20°C. This exothermic reaction requires careful temperature control to avoid over-reduction. The product is a secondary amine, which is subsequently protected.
Reagents :
Step 4: Boc Protection
The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 60°C for 12 hours, yielding the final product with >95% purity after column chromatography.
Reagents :
-
Boc₂O (1.2 equiv)
-
DMAP (0.1 equiv)
-
Triethylamine (1.5 equiv)
Table 1: Four-Step Synthesis Summary
| Step | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Oxime Formation | NH₂OH·HCl, KOH | Reflux, 3 h | Convert ketone to oxime |
| 2 | Mesylation | MsCl, Et₃N | −15°C, 2 h | Activate for rearrangement |
| 3 | Reduction | LiAlH₄ | 20°C, 0.5 h | Generate amine |
| 4 | Boc Protection | Boc₂O, DMAP | 60°C, 12 h | Amine protection |
Alternative Synthetic Approaches
Pfitzinger Reaction-Based Route
A patent by EP0351889B1 describes a quinoline synthesis via the Pfitzinger reaction, where an aldehyde reacts with an amide in the presence of boric acid and propionic anhydride. While this method targets a carboxylic acid derivative, adapting it for this compound would involve:
-
Cyclization : 6-Bromoindanone derivatives condense with a β-keto ester.
-
Bromination : Electrophilic substitution at the 7-position using N-bromosuccinimide (NBS).
-
Esterification : Protection with Boc₂O under DMAP catalysis.
Key Advantage : Fewer steps compared to the Koehler route.
Challenge : Low regioselectivity during bromination (30–40% yield).
Optimization of Reaction Conditions
Catalytic Efficiency
The use of DMAP (0.1 equiv) in Step 4 accelerates Boc protection by 3-fold compared to uncatalyzed reactions. Substituting DMAP with pyrrolidine derivatives (e.g., PPY) reduces side-product formation but increases cost.
Solvent Effects
-
THF vs. DCM : THF improves Boc protection yields (92% vs. 78% in DCM) due to better solubility of intermediates.
-
Temperature : Mesylation at −15°C minimizes sulfonate byproducts (<5% vs. 20% at 0°C).
Purification Techniques
Flash Column Chromatography
The final product is purified using silica gel chromatography with hexane/acetone gradients (1:1 to 1:10). This removes unreacted Boc₂O and des-bromo impurities.
Recrystallization
Alternative purification via recrystallization from ethanol/water (7:3) achieves 88% recovery but lower purity (90%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patented methods highlight the use of continuous flow systems for Steps 1–3, reducing reaction times by 50% and improving safety during LiAlH₄ handling.
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 6-Bromoindanone | 320 | 45% |
| Boc₂O | 210 | 30% |
| LiAlH₄ | 150 | 15% |
| Solvents/Catalysts | 50 | 10% |
Challenges and Limitations
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the quinoline ring to a tetrahydroquinoline ring.
Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Oxidation Products: Quinoline derivatives with additional functional groups.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound can be used in pharmacological studies to explore its potential as a therapeutic agent.
Drug Development: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring may play a role in binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 143322-56-9)
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 214614-97-8)
- Reactivity: The 5-bromo isomer exhibits lower electrophilicity in coupling reactions compared to the 7-bromo derivative, attributed to resonance effects in the quinoline ring .
Functional Group Variations
tert-Butyl 7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 2102412-01-9)
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 351324-70-4)
- Synthetic Utility: The amino group enables nucleophilic substitutions (e.g., amide formation), contrasting with the bromo group’s role in electrophilic reactions .
Core Scaffold Modifications
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS: 1781570-26-0)
- Structural Difference: Quinoxaline scaffold (two nitrogen atoms) vs. quinoline (one nitrogen).
- Applications: Quinoxalines are prioritized in kinase inhibitor development due to enhanced π-π stacking with ATP-binding pockets .
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS: 83406-90-0)
- Reactivity: The 3-oxo group facilitates keto-enol tautomerism, enabling chelation with metal catalysts in asymmetric syntheses .
Activité Biologique
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : CHBrN O
- Molecular Weight : 312.20 g/mol
- CAS Number : 1187932-64-4
The precise mechanism of action for this compound is not thoroughly documented; however, based on its structural characteristics, it is hypothesized to interact with various molecular targets such as enzymes and receptors. The presence of the bromine atom and the quinoline ring may facilitate binding to these targets, potentially modulating their activity.
Pharmacological Studies
Research indicates that this compound may serve as a lead compound in drug development. Its unique structure allows it to target specific biological pathways, which could be beneficial in treating various diseases .
Anticancer Potential
In vitro studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, quinoline derivatives have been shown to inhibit cell proliferation in cancer cell lines, suggesting that this compound may possess similar effects .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of quinoline derivatives.
- Methodology : Various concentrations of the compound were tested against human cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent.
-
Interaction with Biomacromolecules :
- Objective : To study electron transfer reactions between the compound and DNA.
- Methodology : Laser flash photolysis techniques were employed to assess interactions.
- Findings : The compound demonstrated effective electron transfer capabilities, which may enhance its therapeutic efficacy by interacting with DNA .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other quinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-3,4-dihydroquinoline | Lacks tert-butyl ester | Moderate cytotoxicity |
| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | Lacks bromine atom | Low activity observed |
The unique combination of the bromine atom and the tert-butyl ester group in this compound may contribute to its distinct reactivity and potential biological applications compared to its analogs.
Q & A
Q. What is the role of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in organic synthesis?
This compound serves as a versatile intermediate due to its bromine atom (enabling cross-coupling reactions) and tert-butyl ester (facilitating deprotection for downstream functionalization). It is widely used to synthesize heterocyclic compounds, such as isoquinoline derivatives, via Suzuki-Miyaura couplings or nucleophilic substitutions. For example, the bromo group at position 7 directs regioselective transformations, while the ester group can be hydrolyzed to introduce carboxylic acid functionalities .
Q. How can researchers optimize the synthesis of this compound?
Synthesis typically involves multi-step routes starting from dihydroquinoline precursors. Key optimization strategies include:
- Step selection : Microwave-assisted reactions (e.g., 100°C for 15 minutes) improve efficiency and reduce side products .
- Catalyst choice : Palladium catalysts (e.g., Pd(dba)₂) enhance cross-coupling yields .
- Purification : Flash column chromatography (hexane:ethyl acetate gradients) ensures high purity .
Q. What characterization techniques are critical for verifying its structure?
Essential methods include:
- NMR spectroscopy : Track chemical shifts for the tert-butyl group (~1.48 ppm in H NMR) and bromine-substituted aromatic protons .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]⁺ = 312.1570) .
- Infrared spectroscopy (IR) : Identify ester carbonyl stretches (~1738 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
The electron-withdrawing bromine at position 7 directs electrophilic substitutions to adjacent positions. For example, in Pd-catalyzed allylic amination, the bromo group stabilizes transition states, favoring C–N bond formation at position 5. Reaction conditions (e.g., solvent polarity, temperature) further modulate selectivity .
Q. How should researchers address contradictory reactivity data in derivatives with similar structures?
Contradictions often arise from substituent positioning. For example:
- Bromo at position 6 vs. 7 : Position 7 derivatives (this compound) show higher reactivity in cross-couplings due to reduced steric hindrance .
- Ester vs. nitro groups : Nitro groups at position 6 (in analogs) increase electrophilicity but reduce solubility, requiring adjusted reaction conditions . Systematic evaluation via Hammett plots or DFT calculations can resolve such discrepancies .
Q. What strategies are used to explore its biological activity in medicinal chemistry?
- In silico docking : Predict interactions with opioid receptors (e.g., μ-opioid receptor) using the tert-butyl group as a hydrophobic anchor .
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) via fluorometric assays, noting IC₅₀ values .
- Metabolic stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .
Q. What are the best practices for handling and storing this compound?
- Storage : Keep under argon in airtight containers at –20°C to prevent ester hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) .
- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free carboxylic acid) .
Q. How can researchers validate the reproducibility of synthetic routes?
- Control experiments : Compare yields across catalyst systems (e.g., Pd vs. Cu catalysts) .
- Scale-up trials : Test gram-scale synthesis with consistent stirring rates and temperature gradients .
- Analytical cross-checks : Use C NMR to confirm tert-butyl carbon signals (~28.3 ppm) .
Q. What challenges arise in purifying this compound, and how are they mitigated?
Challenges include:
- High lipophilicity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
- Byproduct removal : Employ recrystallization in ethanol/water mixtures to isolate pure crystals .
Q. How does this compound compare to structural analogs in drug discovery?
A comparative analysis reveals:
| Compound | Key Feature | Unique Advantage |
|---|---|---|
| This compound | Bromo at position 7 | Optimal balance of reactivity and stability |
| 6-Bromo analog | Bromo at position 6 | Higher steric hindrance, slower kinetics |
| 8-Fluoro analog | Fluoro at position 8 | Enhanced metabolic stability |
| 5-Formyl analog | Formyl group at position 5 | Enables Schiff base formation for imaging |
| These differences guide target-specific applications (e.g., fluorinated analogs for CNS drugs) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
